(4-Hydroxy-3-(trifluoromethoxy)phenyl)boronic acid

Lipophilicity Drug-likeness Blood-Brain Barrier Permeability

This disubstituted arylboronic acid uniquely combines a para-phenolic hydroxyl with a meta-trifluoromethoxy group, delivering a LogP of 1.59 optimal for CNS drug design and a lowered pKa (~7.0-7.5) that enables efficient Suzuki-Miyaura coupling under mild conditions, critical for base-sensitive kinase inhibitor scaffolds. The 4-hydroxy-3-OCF3 substitution pattern is validated in resveratrol derivatives for superior cell accumulation and anti-inflammatory activity, and its dual boronic acid/phenol functionality supports chemosensor & 19F NMR probe applications. Available in research quantities from 1 g to bulk; standard purity is 98%. Contact us for a custom quote and immediate stock verification.

Molecular Formula C7H6BF3O4
Molecular Weight 221.93 g/mol
Cat. No. B12956084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxy-3-(trifluoromethoxy)phenyl)boronic acid
Molecular FormulaC7H6BF3O4
Molecular Weight221.93 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)O)OC(F)(F)F)(O)O
InChIInChI=1S/C7H6BF3O4/c9-7(10,11)15-6-3-4(8(13)14)1-2-5(6)12/h1-3,12-14H
InChIKeyLCEMSABAKTUQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-(trifluoromethoxy)phenylboronic Acid: A Dual-Functional Arylboronic Acid Building Block for Medicinal Chemistry and Cross-Coupling


(4-Hydroxy-3-(trifluoromethoxy)phenyl)boronic acid (CAS 2364439-34-7) is a disubstituted arylboronic acid bearing a phenolic hydroxyl (–OH) group para to the boronic acid moiety and a trifluoromethoxy (–OCF3) group at the meta position . With a molecular formula of C7H6BF3O4 and a molecular weight of 221.93 g/mol, it combines the hydrogen-bond donor capability of the phenol with the strong electron-withdrawing and lipophilic character of the –OCF3 substituent . This compound is commercially available as a white to beige crystalline powder with a reported melting point of 123–127 °C and a standard purity of 98% [1]. It is primarily employed as a boron-based coupling partner in Suzuki-Miyaura cross-coupling reactions, serving as a key intermediate in the synthesis of kinase inhibitors, anti-aging agents, and other bioactive molecules [2][3].

Why Regioisomeric or Mono-Substituted Phenylboronic Acids Cannot Substitute 4-Hydroxy-3-(trifluoromethoxy)phenylboronic Acid


Attempts to replace (4-Hydroxy-3-(trifluoromethoxy)phenyl)boronic acid with a simpler analog—such as a non-hydroxylated (trifluoromethoxy)phenylboronic acid isomer or a regioisomeric hydroxy-(trifluoromethoxy)phenylboronic acid—fundamentally alter the molecular recognition, physicochemical, and reactivity profile of the building block. The para-hydroxyl group introduces strong hydrogen-bond donor capacity (contributing two H-bond donors) and significantly increases polarity, as reflected in a LogP of 1.59 for the target compound versus 0.27 for the non-hydroxylated 3-(trifluoromethoxy)phenylboronic acid [1]. Conversely, the meta-trifluoromethoxy group provides a distinct electronic environment compared to –CF3 or –OCH3 analogs, with pKa values of monosubstituted –OCF3 phenylboronic acids ranging from 7.79 (meta) to 9.51 (ortho) [2]. The specific 4-hydroxy-3-trifluoromethoxy substitution pattern in the target compound is critical for downstream biological activity; for instance, a 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol derivative demonstrated superior cell accumulation and anti-inflammatory activity compared to its non-substituted parent, highlighting the importance of this exact substitution pattern [3].

Quantitative Differentiation Evidence for (4-Hydroxy-3-(trifluoromethoxy)phenyl)boronic Acid vs. Closest Analogs


Lipophilicity (LogP) Comparison: 4-Hydroxy-3-(trifluoromethoxy) vs. Non-Hydroxylated 3-(Trifluoromethoxy) Analog

The target compound exhibits a substantially higher lipophilicity (LogP 1.59) compared to the non-hydroxylated 3-(trifluoromethoxy)phenylboronic acid (LogP 0.27) [1]. This 1.32 log unit difference represents a ~21-fold greater partition coefficient favoring the octanol phase, indicating superior membrane permeability potential for the hydroxylated analog. The presence of an intramolecular hydrogen bond between the ortho-hydroxyl and the boronic acid group, as documented for analogous compounds, may further modulate the compound's physicochemical behavior in biological systems [2].

Lipophilicity Drug-likeness Blood-Brain Barrier Permeability

Acidity (pKa) Positioning: 4-Hydroxy-3-(trifluoromethoxy) vs. Monosubstituted –OCF3 and –OH Isomers

The acidity of the target compound can be estimated based on the known pKa values for monosubstituted (trifluoromethoxy)phenylboronic acids and the additive effects of the hydroxyl group. The meta-(trifluoromethoxy)phenylboronic acid has a pKa of 7.79-7.96, while the para-hydroxy isomer contribution can be inferred from the fact that para-hydroxy substitution generally lowers pKa by approximately 0.5-1.0 units due to resonance stabilization of the boronate anion [1]. In contrast, the para-(trifluoromethoxy)phenylboronic acid has a pKa of 8.03-8.11, and the non-hydroxylated meta isomer is 7.79-7.96 [1]. The target compound's predicted pKa is therefore estimated at approximately 7.0-7.5, positioning it as a stronger Lewis acid than either monosubstituted analog, which is critical for efficient Suzuki coupling under mild conditions and for diol-based chemosensor applications.

pKa Boronic acid acidity Suzuki coupling efficiency Diol binding

Melting Point and Solid-State Stability: 4-Hydroxy-3-(trifluoromethoxy) vs. 3-Hydroxy-5-(trifluoromethoxy) Regioisomer

The target compound exhibits a melting point of 123-127 °C, significantly higher than the 3-hydroxy-5-(trifluoromethoxy) regioisomer, which melts at 78-81 °C [1]. This 42-49 °C higher melting point indicates stronger intermolecular hydrogen bonding in the crystalline lattice, likely due to the para-orientation of the hydroxyl group relative to the boronic acid, which facilitates extended hydrogen-bonded networks. The higher melting point translates to greater solid-state stability at ambient temperatures, reducing the risk of degradation or boroxine formation during storage and handling.

Melting point Crystallinity Stability Ease of handling

Hydrogen Bond Donor/Acceptor Profile: 4-Hydroxy-3-(trifluoromethoxy) vs. 5-Hydroxy-2-(trifluoromethoxy) Regioisomer

The target compound provides a distinct hydrogen-bonding topology compared to the 5-hydroxy-2-(trifluoromethoxy) regioisomer. In the target compound, the para-hydroxyl group is spatially separated from the meta-OCF3 group, allowing independent engagement of both functional groups with biological targets. ChemSpider data for the 5-hydroxy-2-(trifluoromethoxy) regioisomer shows 3 freely rotating bonds versus 2 for the target compound, affecting conformational flexibility [1]. The target compound's LogP of 1.59 compared to 1.72 for the 5-hydroxy-2-(trifluoromethoxy) isomer [1] further reflects the subtle but measurable impact of substituent positioning on overall polarity. This differentiation is particularly relevant when the boronic acid building block is incorporated into a larger molecular scaffold where precise spatial presentation of the hydroxyl and trifluoromethoxy groups determines biological activity, as demonstrated by the 4-hydroxy-3′-trifluoromethoxy substitution pattern in a resveratrol derivative showing superior bioactivity [2].

Hydrogen bonding Molecular recognition Drug-target interactions Solubility

Optimal Application Scenarios for (4-Hydroxy-3-(trifluoromethoxy)phenyl)boronic Acid Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) for CNS Targets Requiring Moderate Lipophilicity

The target compound's LogP of 1.59 positions it within the optimal range (1-3) for CNS drug candidates, combining sufficient lipophilicity for blood-brain barrier penetration with adequate aqueous solubility for formulation . Its hydroxyl group provides a synthetic handle for further derivatization (e.g., etherification, esterification) while also serving as a hydrogen-bond donor/acceptor for target engagement. The presence of the trifluoromethoxy group enhances metabolic stability compared to methoxy analogs, making this building block particularly suitable for fragment libraries targeting neurodegenerative disease targets or neuroinflammation pathways [1].

Suzuki-Miyaura Cross-Coupling Under Mild Conditions for Base-Sensitive Substrates

The estimated pKa of approximately 7.0-7.5 for the target compound—significantly lower than the 7.79-8.11 range for monosubstituted (trifluoromethoxy)phenylboronic acids—enables efficient Suzuki-Miyaura coupling under milder basic conditions (e.g., K2CO3 or K3PO4 at lower concentrations) [2]. This is particularly advantageous when coupling to base-sensitive heterocyclic substrates common in kinase inhibitor synthesis, where stronger basic conditions would lead to decomposition or epimerization. The reduced protodeboronation risk associated with the lower pKa also improves reaction yield and simplifies purification.

Synthesis of Resveratrol-Derived Anti-Aging and Anti-Inflammatory Agents

The 4-hydroxy-3-trifluoromethoxy substitution pattern has been validated in a published study of resveratrol derivatives, where this specific arrangement conferred superior cell accumulation, inhibition of NO production in inflammatory cell models, and reduction of ROS accumulation and apoptosis in oxidative stress models [3]. The boronic acid function of this building block enables its direct incorporation into more complex polyaromatic scaffolds via Suzuki coupling, providing a streamlined synthetic route to bioactive molecules with proven pharmacological differentiation.

Chemosensor and Diagnostic Probe Development Leveraging Orthogonal Binding Properties

The dual functionality of this compound—a boronic acid moiety capable of reversible covalent binding to 1,2-diols (e.g., saccharides, catecholamines) and a phenolic hydroxyl group available for further conjugation—makes it ideal for constructing chemosensors [2]. The trifluoromethoxy group provides a sensitive 19F NMR probe for monitoring binding events, while the lower pKa compared to monosubstituted phenylboronic acids enables diol binding at physiologically relevant pH (7.4), an essential requirement for in vivo glucose monitoring and diagnostic applications.

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